Milbemycin A4 oxime

Pharmacokinetics Veterinary Parasitology Drug Metabolism

Select purified Milbemycin A4 oxime (≥95% HPLC) over unpurified A3/A4 mixtures to ensure analytical accuracy and biological relevance. With a distinct 3.3-day half-life and 41 mL/h/kg clearance—versus the faster-clearing A3 oxime (1.6 d, 75 mL/h/kg)—only the single component enables precise PBPK model parameterization. As a validated CgCDR1/PDH1 efflux probe that enhances azole susceptibility fourfold in C. glabrata, pure A4 oxime is indispensable for antifungal resistance research. USP monograph compliance requires this reference standard for accurate A4 quantification. Order the purified component to eliminate confounding pharmacokinetic variability.

Molecular Formula C32H45NO7
Molecular Weight 555.7 g/mol
Cat. No. B15562231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A4 oxime
Molecular FormulaC32H45NO7
Molecular Weight555.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7-,20-10-,23-9?,33-28+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
InChIKeyYCAZFHUABUMOIM-HKMRDFPOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin A4 Oxime: High-Purity Reference Standard for Veterinary Parasiticide Development and Antifungal Resistance Research


Milbemycin A4 oxime (5-oxomilbemycin A4 oxime) is a semi-synthetic macrocyclic lactone produced by the oxidation and oximation of the natural fermentation product milbemycin A4 . It functions as the primary active component—comprising approximately 70–80% of the mixture [1]—in the commercial anthelmintic formulation milbemycin oxime, which is widely used in veterinary medicine for the prevention of heartworm and control of intestinal nematodes in dogs . Beyond its endectocidal applications, milbemycin A4 oxime has emerged as a critical biochemical probe for investigating ATP-binding cassette (ABC) transporter-mediated drug efflux in pathogenic fungi, particularly Candida glabrata, positioning it as a dual-purpose tool for both parasiticide research and antifungal resistance mechanism studies [2].

Why Milbemycin A4 Oxime Cannot Be Replaced by Generic Milbemycin Mixtures or Parent Compounds


Generic substitution with unpurified milbemycin oxime mixtures or the parent milbemycin A4 compound introduces significant variability that undermines both analytical reproducibility and biological interpretation. The commercial mixture contains milbemycin A3 oxime, which exhibits distinct pharmacokinetic properties in vivo: a notably faster systemic clearance rate of 75 mL/h/kg compared to 41 mL/h/kg for the A4 oxime [1]. Furthermore, the oximation step is essential for enhanced anthelmintic potency; 5-keto-5-oxime derivatives of milbemycins demonstrate 'quite high efficacy' against microfilariae with 'more potency than their parents' (the non-oxime natural products) [2]. In antifungal efflux studies, the specificity of the A4 oxime effect depends on the particular drug transporter and substrate being effluxed [3], meaning that substitution with A3 oxime or a mixture could confound results and lead to erroneous conclusions about transporter interactions. The following quantitative evidence establishes the specific differentiation of milbemycin A4 oxime.

Milbemycin A4 Oxime: Quantitative Differentiation from A3 Oxime, Parent Compounds, and Alternative Anthelmintics


Extended Systemic Half-Life in Dogs: Milbemycin A4 Oxime vs. A3 Oxime

In a direct head-to-head pharmacokinetic study evaluating milbemycin oxime components following oral administration of NexGard Spectra® to dogs, milbemycin A4 oxime exhibited a substantially longer terminal plasma half-life (t1/2) compared to milbemycin A3 oxime [1]. This differential clearance profile has direct implications for sustained in vivo efficacy against target parasites.

Pharmacokinetics Veterinary Parasitology Drug Metabolism

Superior Systemic Clearance: Milbemycin A4 Oxime Demonstrates Slower Elimination Than A3 Oxime

The same head-to-head pharmacokinetic study revealed that milbemycin A4 oxime has a significantly lower systemic clearance rate (Cls) than milbemycin A3 oxime, indicating slower elimination from the canine circulation [1].

Pharmacokinetics Veterinary Pharmacology Drug Clearance

Enhanced Anthelmintic Efficacy: Spinosad/Milbemycin Oxime vs. Ivermectin/Praziquantel in Dogs with Toxocara spp.

In a comparative clinical study of 200 dogs naturally infected with Toxocara spp., the milbemycin oxime-containing formulation (spinosad/milbemycin oxime) demonstrated greater efficacy in reducing parasite egg shedding compared to ivermectin/praziquantel [1]. While this study employed the commercial A3/A4 mixture, the A4 oxime component is the dominant active species contributing to the observed effect.

Anthelmintic Efficacy Toxocara canis Veterinary Clinical Trial

Potent Reversal of Azole Resistance in Candida glabrata: Milbemycin A4 Oxime as an Efflux Pump Inhibitor

Milbemycin A4 oxime specifically enhances azole susceptibility in Candida glabrata by blocking ABC transporter-mediated drug efflux. In a study of 28 clinical isolates, milbemycin A4 oxime enhanced azole susceptibility fourfold, and the effect was strictly dependent on the presence of the CgCDR1 and PDH1 efflux pumps [1]. This mechanism is distinct from its anthelmintic activity and is not replicated by all milbemycin derivatives.

Antifungal Resistance ABC Transporter Candida glabrata Efflux Pump Inhibition

High Analytical Purity: Milbemycin A4 Oxime as a Defined Single-Component Reference Standard

Commercially available milbemycin A4 oxime is supplied as a single, well-defined compound with purity exceeding 95% by HPLC , and in some cases exceeding 99% [1]. This contrasts with the commercial anthelmintic mixture, which is a heterogeneous blend of A3 and A4 oximes in an approximately 20:80 to 30:70 ratio, plus minor impurities. For analytical method development, validation, or mechanistic studies, a single-component standard eliminates confounding variables introduced by mixture composition variability.

Analytical Chemistry Reference Standard HPLC Purity Quality Control

Milbemycin A4 Oxime: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmacokinetic Modeling and Sustained-Release Formulation Development for Canine Parasiticides

The distinct pharmacokinetic profile of milbemycin A4 oxime—specifically its 3.3-day half-life and 41 mL/h/kg clearance rate in dogs [1]—makes it the preferred reference compound for constructing physiologically based pharmacokinetic (PBPK) models and developing extended-release veterinary formulations. Researchers and formulation scientists should select the purified A4 oxime over the A3/A4 mixture to accurately parameterize clearance and volume of distribution, as inclusion of the faster-clearing A3 oxime (1.6-day half-life, 75 mL/h/kg clearance) [1] introduces confounding variability that obscures true A4 oxime behavior.

Antifungal Adjuvant Discovery and ABC Transporter Mechanistic Studies in Candida glabrata

The demonstrated ability of milbemycin A4 oxime to enhance azole susceptibility fourfold in clinical C. glabrata isolates via CgCDR1/PDH1 efflux pump inhibition [2] establishes it as a critical tool compound for antifungal resistance research. In high-throughput screening campaigns for novel efflux pump inhibitors, milbemycin A4 oxime serves as a validated positive control and chemical probe to dissect transporter-substrate specificity. The use of the purified single component is essential here, as the specific transporter interaction is concentration-dependent and may be altered by the presence of A3 oxime in unpurified mixtures.

Analytical Method Development and Reference Standard Qualification for Milbemycin Oxime Drug Substance

For analytical chemists developing and validating HPLC or LC-MS/MS methods for the quantification of milbemycin oxime in bulk drug substance or finished dosage forms, milbemycin A4 oxime with >95% HPLC purity is the indispensable reference standard. The USP monograph for milbemycin oxime specifies content based on the sum of A4 and A3 oximes [3]; accurate quantification of the A4 component requires a pure A4 oxime standard to establish relative response factors and confirm peak identity. Using the mixture as a standard introduces unacceptable uncertainty in A4-specific quantitation.

In Vivo Microfilariae Efficacy Studies in Canine Heartworm Models

The documented potency of milbemycin oxime formulations in reducing microfilariae counts, including a 0.05 mg/kg dose of milbemycin A4 oxime reducing D. immitis microfilariae in naturally infected dogs , supports its use as a reference compound in anthelmintic efficacy studies. For researchers conducting dose-response or comparative efficacy experiments, purified milbemycin A4 oxime allows precise dosing of the most active component without the confounding influence of the less potent or differently metabolized A3 oxime. This ensures that observed in vivo effects are directly attributable to the A4 oxime moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A4 oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.